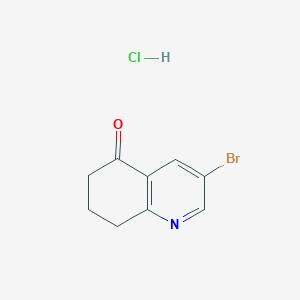
3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolones, which are heterocyclic compounds that have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Comparative Vibrational Spectroscopic Studies
A study by Lakshmi et al. (2011) compared the Raman and infrared spectra, geometry, frequency, and intensity of the vibrational bands of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline using Density Functional Theory (DFT). This research highlights the effects of halogen substituents on the vibrational frequencies of 8-hydroxyquinoline, providing insights into the molecular stability and bond strength through Natural Bond Orbital (NBO) analysis. It also explored molecular properties like Mulliken population analysis and electron density distribution, aiding in the understanding of chemical reactivity and charge transfer within these molecules (Lakshmi, Balachandran, & Janaki, 2011).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound exhibits a higher single-photon quantum efficiency compared to other caging groups and has sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it valuable for biological applications (Fedoryak & Dore, 2002).
Efficient Anti-Coccidial Drug Synthesis
Zhang, Yao, and Liu (2017) detailed an improved synthesis method for Halofuginone hydrobromide, an effective anti-coccidial drug. This study presents a convenient and low-cost preparation technique, highlighting the pharmaceutical development prospects of halofuginone hydrobromide for large-scale production. The anti-coccidial properties were validated, demonstrating the drug's efficacy against poultry diseases (Zhang, Yao, & Liu, 2017).
Cu-Catalyzed N-Arylation of Azoles in Water
Wang et al. (2012) investigated the use of 6,7-Dihydroquinolin-8(5H)-one oxime as a ligand in the CuI-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water. This study demonstrated the catalyst system's efficiency, enabling high yields under low catalyst loading, which is significant for green chemistry applications (Wang, Fuxing, Daizhi, Jiangxi, & Li, 2012).
Antibacterial Activities of Phenoxy Quinolines
Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and studied their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This research not only explores the synthesis process but also evaluates the antibacterial efficacy, providing valuable insights into developing new antimicrobial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Propiedades
IUPAC Name |
3-bromo-7,8-dihydro-6H-quinolin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-4-7-8(11-5-6)2-1-3-9(7)12;/h4-5H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZDGFROFRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137987-02-9 |
Source


|
| Record name | 3-bromo-5,6,7,8-tetrahydroquinolin-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)

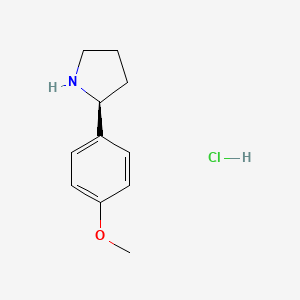
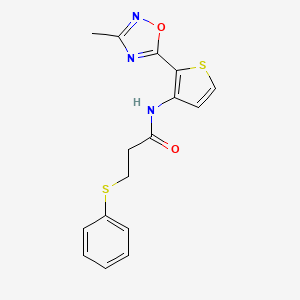
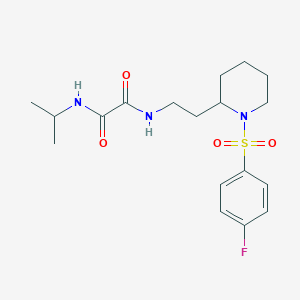
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)
methanone oxime](/img/structure/B2720785.png)
![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)
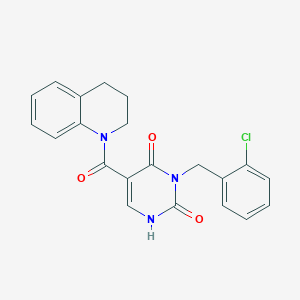
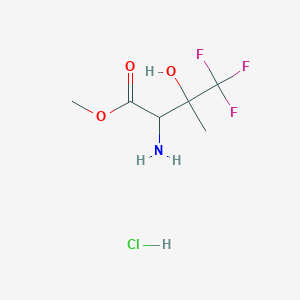
![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)